3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H18ClN5O2S . The average mass is 355.843 Da and the monoisotopic mass is 355.086975 Da .Physical and Chemical Properties Analysis
Tetrazoles, which this compound is a derivative of, are crystalline light yellow powders and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications
Tetrazole Compounds in Coordination Networks
One significant area of application for tetrazole-based compounds involves their role in creating coordination networks. For instance, research demonstrates the use of tetrazole-yl acylamide tectons, compounds structurally related to tetrazoles, in hydrothermal synthesis methods to generate crystalline coordination networks with cadmium dichloride. These networks exhibited properties such as chiral space groups and significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optics and materials science (Liao et al., 2013).
Synthesis and Characterization of Novel Tetrazoles
Another research domain involves the synthesis and characterization of novel tetrazoles, demonstrating the versatility of these compounds. For example, tetrazole derivatives have been synthesized with potential applications in corrosion inhibition for mild steel in acidic media. This application underscores the chemical utility and protective capabilities of tetrazole compounds in industrial and engineering contexts (Aouine et al., 2011).
Tetrazoles as Gelators and Supramolecular Structures
Tetrazole compounds have also been explored for their gelation behavior and the role of non-covalent interactions in gelation/non-gelation behavior. Studies on N-(thiazol-2-yl)benzamide derivatives, for instance, have elucidated the role of methyl functionality and S⋯O interaction in supramolecular gelation processes. These findings suggest potential applications in the development of novel materials and supramolecular chemistry (Yadav & Ballabh, 2020).
Safety and Hazards
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Future Directions
Properties
IUPAC Name |
3-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-12-6-4-5-11(9-12)15(22)17-10-14-18-19-20-21(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWJSAIWRJQMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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